1-Chloro-2-(dimethoxymethyl)benzene
Overview
Description
1-Chloro-2-(dimethoxymethyl)benzene, also known as benzyl 2-chloromethyl ether, is a white crystalline solid with a molecular formula of C9H11ClO21. It is an intermediate in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals1.
Synthesis Analysis
The synthesis of 1-Chloro-2-(dimethoxymethyl)benzene involves several steps. The process starts with 2-Chlorobenzaldehyde and Trimethyl orthoformate, which are combined to produce 1-Chloro-2-(dimethoxymethyl)benzene with a yield of approximately 95%2. Another method involves the use of Methanol and 2-Chlorobenzaldehyde, which results in a yield of approximately 94%2.Molecular Structure Analysis
The molecular formula of 1-Chloro-2-(dimethoxymethyl)benzene is C9H11ClO21. The exact mass is 186.045002.
Chemical Reactions Analysis
1-Chloro-2-(dimethoxymethyl)benzene is involved in various chemical reactions due to its role as an intermediate in the synthesis of organic compounds1. However, specific reactions involving this compound are not readily available from the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-2-(dimethoxymethyl)benzene are not fully detailed in the search results. The molecular weight is 186.635002, but other properties such as density, boiling point, and melting point are not available2.Scientific Research Applications
Precursor for Rigid-Rod Polybenzoxazole
1-Chloro-2-(dimethoxymethyl)benzene derivatives are utilized in the synthesis of hydroxy-substituted polyenaminonitrile, serving as soluble precursors for rigid-rod polybenzoxazoles. These materials undergo thermal cyclization reactions to form benzoxazoles, which are crucial in the development of high-performance polymers due to their excellent thermal stability and mechanical properties (Kim & Lee, 2001).
Synthesis of Ammonium Quinone Derivatives
Compounds similar to 1-Chloro-2-(dimethoxymethyl)benzene, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, are intermediates in the synthesis of ammonium quinone derivatives. These derivatives are valuable for their potential applications in various fields, including medicinal chemistry and materials science (Wiedenfeld et al., 2004).
Photoluminescent Materials
1-Chloro-2-(dimethoxymethyl)benzene derivatives are explored for their roles in creating photoluminescent materials. These materials are significant for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their ability to emit light upon excitation. The study of these compounds contributes to the development of more efficient and durable photoluminescent materials for various technological applications (Sierra & Lahti, 2004).
Iodine Capture
Research involving carbazole-bearing porous organic polymers, synthesized with cross-linking agents including derivatives of 1-Chloro-2-(dimethoxymethyl)benzene, demonstrates their effectiveness in iodine vapor adsorption. These materials showcase ultrahigh iodine capture capacities, making them promising for environmental remediation, specifically in capturing radioactive iodine from nuclear waste (Xiong et al., 2019).
Catalytic Activities and Environmental Applications
Compounds structurally related to 1-Chloro-2-(dimethoxymethyl)benzene are studied for their catalytic activities and potential environmental applications. These studies include the degradation of chlorinated organic compounds, which is crucial for environmental pollution control and the safe disposal of hazardous materials (Lee & Jurng, 2008).
Safety And Hazards
The safety data sheet for benzene indicates that it is highly flammable and harmful if swallowed5. However, specific safety and hazard information for 1-Chloro-2-(dimethoxymethyl)benzene is not readily available from the search results.
Future Directions
1-Chloro-2-(dimethoxymethyl)benzene is used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals1. This suggests that future research and development could focus on finding new applications for this compound in these and other fields.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
1-chloro-2-(dimethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFXHHSZXKOTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343943 | |
Record name | 1-Chloro-2-(dimethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(dimethoxymethyl)benzene | |
CAS RN |
70380-66-4 | |
Record name | 1-Chloro-2-(dimethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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